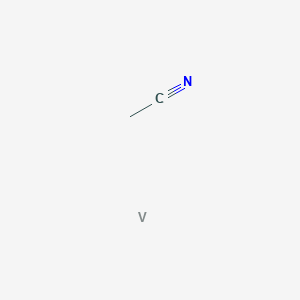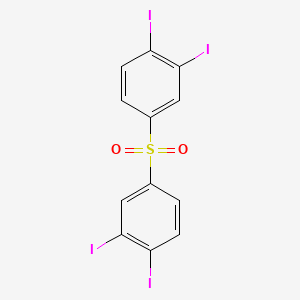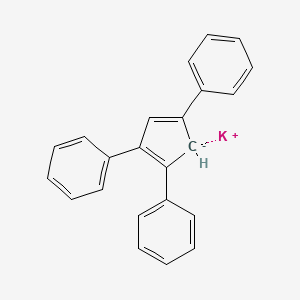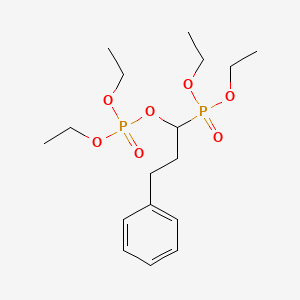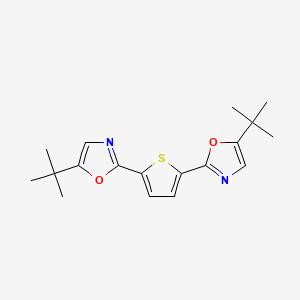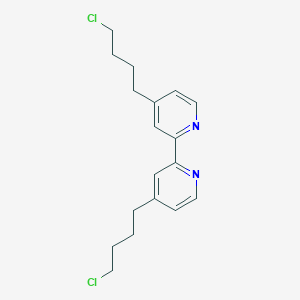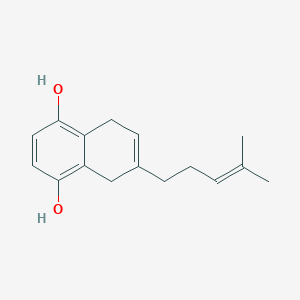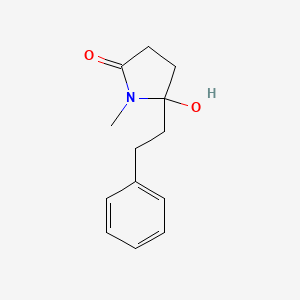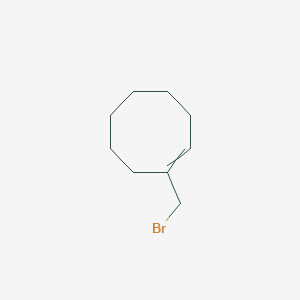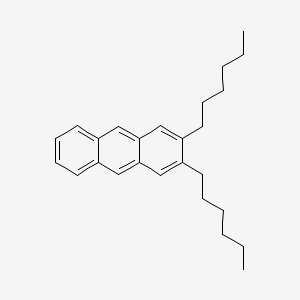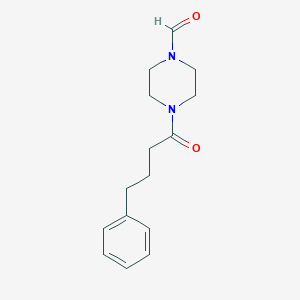
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O2 It features a piperazine ring substituted with a phenylbutanoyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to introduce the aldehyde group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Phenylbutanoyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Phenylbutanoyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylbutanoyl group may also interact with hydrophobic pockets in target molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Carboxy-phenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains an amino group instead of an aldehyde.
Uniqueness
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde group and a phenylbutanoyl group on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
137517-44-3 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-(4-phenylbutanoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O2/c18-13-16-9-11-17(12-10-16)15(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
Clave InChI |
YYDHOVDZMHTKPD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)C(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
